molecular formula C7H8FNO B2512623 (5-Fluoro-2-methyl-4-pyridyl)methanol CAS No. 1803849-18-4

(5-Fluoro-2-methyl-4-pyridyl)methanol

Cat. No.: B2512623
CAS No.: 1803849-18-4
M. Wt: 141.145
InChI Key: XAOPKDZVHSVCQA-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methyl-4-pyridyl)methanol is a pyridine derivative featuring a hydroxymethyl group at position 4, a methyl group at position 2, and a fluorine atom at position 5 of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The fluorine atom enhances metabolic stability and modulates electron density, while the hydroxymethyl group serves as a versatile handle for further functionalization .

Properties

IUPAC Name

(5-fluoro-2-methylpyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-2-6(4-10)7(8)3-9-5/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOPKDZVHSVCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-fluoro-2-methylpyridine with formaldehyde in the presence of a reducing agent to yield the desired product .

Industrial Production Methods: Industrial production of (5-Fluoro-2-methyl-4-pyridyl)methanol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Intermediate in Drug Development
(5-Fluoro-2-methyl-4-pyridyl)methanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance the pharmacological properties of the resulting drugs. For instance, it can be used to synthesize novel inhibitors targeting specific enzymes or receptors involved in disease processes.

Case Study: PRMT5 Inhibitors
Recent studies have highlighted the compound's relevance in developing inhibitors for protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in several cancers. Compounds derived from (5-Fluoro-2-methyl-4-pyridyl)methanol have shown promise in inhibiting PRMT5 activity, suggesting its potential as a therapeutic agent against tumors associated with this target .

Biological Activities

Anticancer Properties
Research indicates that derivatives of (5-Fluoro-2-methyl-4-pyridyl)methanol exhibit anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve modulation of signaling pathways related to cell growth and survival.

Case Study: Xanthine Oxidase Inhibition
In a study focusing on xanthine oxidase inhibitors, (5-Fluoro-2-methyl-4-pyridyl)methanol derivatives were synthesized and evaluated for their biological activity. The results demonstrated significant inhibition of xanthine oxidase, an enzyme linked to gout and other inflammatory conditions, highlighting the compound's therapeutic potential .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (5-Fluoro-2-methyl-4-pyridyl)methanol is vital for optimizing its pharmacological properties. Researchers investigate how modifications to the pyridine ring and hydroxymethyl group influence biological activity, selectivity, and toxicity. This knowledge is essential for designing more effective drugs with fewer side effects.

Modification Effect on Activity Reference
Fluorine substitution at position 5Increases potency against PRMT5
Methyl group at position 2Enhances lipophilicity and cellular uptake
Hydroxymethyl groupCritical for binding affinity to target enzymes

Potential Therapeutic Uses

The unique properties of (5-Fluoro-2-methyl-4-pyridyl)methanol suggest several potential therapeutic applications:

  • Cancer Therapy : As a PRMT5 inhibitor, it may play a role in targeted cancer therapies.
  • Inflammatory Diseases : Its ability to inhibit xanthine oxidase positions it as a candidate for treating conditions like gout.
  • Neurodegenerative Disorders : Ongoing research may reveal additional applications in neuropharmacology, given the compound's structural features that could interact with neurological targets.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methyl-4-pyridyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridylmethanol Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of (5-Fluoro-2-methyl-4-pyridyl)methanol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyridine Ring) Functional Groups
(5-Fluoro-2-methyl-4-pyridyl)methanol (Target) C₇H₈FNO 141.14 2-methyl, 5-fluoro, 4-hydroxymethyl Hydroxyl, fluoro, methyl
(5-Fluoro-2-methoxypyridin-4-yl)methanol C₇H₈FNO₂ 157.14 2-methoxy, 5-fluoro, 4-hydroxymethyl Hydroxyl, fluoro, methoxy
(4-Methoxypyridin-2-yl)methanol C₇H₉NO₂ 139.15 4-methoxy, 2-hydroxymethyl Hydroxyl, methoxy
(4-Chloro-5-fluoropyridin-2-yl)methanol C₆H₅ClFNO 161.56 4-chloro, 5-fluoro, 2-hydroxymethyl Hydroxyl, chloro, fluoro
(2-Chloro-5-fluoropyridin-3-yl)methanol C₆H₅ClFNO 161.56 2-chloro, 5-fluoro, 3-hydroxymethyl Hydroxyl, chloro, fluoro
Key Observations:

Electronic Effects: The methoxy group in (5-Fluoro-2-methoxypyridin-4-yl)methanol donates electron density via resonance, contrasting with the methyl group in the target compound, which donates weakly via induction. This difference impacts reactivity in electrophilic substitution reactions . Halogen Substituents: Chlorine (in and ) is more electron-withdrawing than fluorine, reducing the electron density of the pyridine ring and altering acidity/basicity profiles .

Molecular Weight and Polarity :

  • The target compound (141.14 g/mol) is lighter than chloro-fluoro analogs (161.56 g/mol) due to the absence of chlorine.
  • Methoxy-containing derivatives (e.g., ) exhibit higher polarity compared to methyl-substituted analogs, influencing solubility in polar solvents .

Comparative Reactivity in Further Functionalization

Compound Oxidation of –CH₂OH Esterification Halogen Displacement
(5-Fluoro-2-methyl-4-pyridyl)methanol Moderate (to –COOH) High Low (no halogens)
(4-Chloro-5-fluoropyridin-2-yl)methanol Moderate Moderate High (Cl at C4)
(5-Fluoro-2-methoxypyridin-4-yl)methanol Low (steric hindrance) Low Moderate (F at C5)

Biological Activity

(5-Fluoro-2-methyl-4-pyridyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical interactions, and therapeutic implications based on diverse research findings.

  • Chemical Name : (5-Fluoro-2-methyl-4-pyridyl)methanol
  • CAS Number : 1803849-18-4
  • Molecular Formula : C7H8FN
  • Molecular Weight : 143.14 g/mol

The biological activity of (5-Fluoro-2-methyl-4-pyridyl)methanol primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to modulate various biochemical pathways, influencing cellular functions and metabolic processes.

Enzyme Inhibition

Research indicates that (5-Fluoro-2-methyl-4-pyridyl)methanol can inhibit certain enzymes, leading to altered metabolic flux. This inhibition can affect the levels of key metabolites within cells, thereby influencing overall cellular metabolism.

Receptor Modulation

The compound may also interact with various receptors, potentially impacting signaling pathways related to inflammation and immune responses. Its ability to bind to these receptors suggests a role in therapeutic applications for conditions like asthma and allergic reactions .

Biological Activity in Cell Lines

Studies have demonstrated that (5-Fluoro-2-methyl-4-pyridyl)methanol exhibits cytotoxic effects on certain cancer cell lines. For instance, it has been evaluated for its efficacy against MCF-7 breast cancer cells, showing significant growth inhibition compared to control compounds .

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
(5-Fluoro-2-methyl-4-pyridyl)methanolMCF-712.91
5-FluorouracilMCF-717.02

Case Studies

  • Asthma Treatment : In a preclinical study, (5-Fluoro-2-methyl-4-pyridyl)methanol was evaluated for its potential as a CRTH2 antagonist, which is beneficial in treating eosinophilic asthma . The compound demonstrated a favorable pharmacokinetic profile and reduced eosinophilic inflammation in animal models.
  • Cancer Research : Another study focused on the compound's effects on various cancer cell lines, where it was found to induce apoptosis through the activation of caspase pathways . This suggests its potential as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies indicate that (5-Fluoro-2-methyl-4-pyridyl)methanol has good oral bioavailability and a favorable clearance rate in animal models. Its distribution within tissues is influenced by its interactions with transport proteins, which determine its localization and efficacy in target organs .

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